3-tert-Butoxy-1-iodooctane

描述

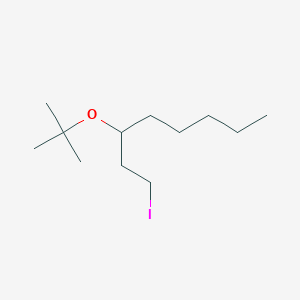

3-tert-Butoxy-1-iodooctane is an organoiodine compound characterized by an octane backbone with a tert-butoxy group (-OC(CH₃)₃) at the third carbon and an iodine atom at the terminal position. This structure imparts unique steric and electronic properties, making it valuable in synthetic chemistry, particularly in nucleophilic substitution (SN2) reactions or as a precursor in cross-coupling reactions. The tert-butoxy group’s bulkiness introduces significant steric hindrance, which influences reaction kinetics and regioselectivity, while the iodine atom serves as a superior leaving group compared to bromine or chlorine analogs.

属性

CAS 编号 |

52477-98-2 |

|---|---|

分子式 |

C12H25IO |

分子量 |

312.23 g/mol |

IUPAC 名称 |

1-iodo-3-[(2-methylpropan-2-yl)oxy]octane |

InChI |

InChI=1S/C12H25IO/c1-5-6-7-8-11(9-10-13)14-12(2,3)4/h11H,5-10H2,1-4H3 |

InChI 键 |

RTGSMQWQIAWTCM-UHFFFAOYSA-N |

规范 SMILES |

CCCCCC(CCI)OC(C)(C)C |

产品来源 |

United States |

相似化合物的比较

1-Iodooctane

- Structure : Lacks the tert-butoxy group at position 3.

- Reactivity : Exhibits faster SN2 reaction rates due to reduced steric hindrance. For example, in nucleophilic substitutions with hydroxide ions, 1-iodooctane reacts ~10× faster than its tert-butoxy-substituted analog.

- Applications : Primarily used in alkylation reactions where steric effects are minimal.

3-Methoxy-1-iodooctane

- Structure : Methoxy (-OCH₃) replaces tert-butoxy at position 3.

- Reactivity: The smaller methoxy group reduces steric hindrance compared to tert-butoxy, leading to intermediate reaction rates.

- Thermal Stability : Lower thermal stability than this compound due to reduced steric protection of the ether oxygen.

3-(tert-Butoxy)cyclobutane-1-carboxylic Acid (Referenced from )

- Structure : Cyclobutane ring with tert-butoxy and carboxylic acid groups.

- Key Differences :

- The cyclobutane ring introduces strain, enhancing reactivity in ring-opening reactions, unlike the linear octane chain in this compound.

- The carboxylic acid group enables participation in condensation or esterification reactions, absent in the iodooctane derivative.

- Applications : Widely used in pharmaceutical synthesis (e.g., prodrugs) and material science due to its bifunctional reactivity .

Comparative Data Table

Steric and Electronic Effects

- Steric Hindrance : The tert-butoxy group in this compound creates a bulky environment, slowing SN2 reactions compared to 1-iodooctane. This property is exploited in stereoselective syntheses where backside attack is disfavored.

- Electronic Influence: The tert-butoxy group’s electron-donating nature slightly stabilizes adjacent carbocations, though this effect is less pronounced than in methoxy-substituted analogs.

- Thermal Stability : Enhanced stability compared to smaller ethers (e.g., methoxy) due to steric shielding of the oxygen atom, reducing susceptibility to oxidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。